molecular formula C16H21BrN2O2S B319156 N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea

N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea

Cat. No.: B319156
M. Wt: 385.3 g/mol
InChI Key: UQXCOWABVRZKBS-UHFFFAOYSA-N
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Description

N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea is an organic compound with the molecular formula C16H22BrN2O2S It is a derivative of benzamide, featuring a bromine atom at the 3-position, a methoxy group at the 4-position, and a cyclohexyl(methyl)carbamothioyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea typically involves multiple steps:

    Bromination: The starting material, 4-methoxybenzamide, undergoes bromination at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Thiocarbamoylation: The brominated intermediate is then reacted with cyclohexyl isothiocyanate in the presence of a base such as triethylamine to form the thiocarbamoyl derivative.

    Amidation: Finally, the thiocarbamoyl derivative is subjected to amidation with methylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the thiocarbamoyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., methoxy-substituted derivatives).

    Oxidation: Oxidized forms of the thiocarbamoyl group.

    Reduction: Reduced forms of the thiocarbamoyl group.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Possible applications in the design of novel materials with unique electronic or optical properties.

    Biological Studies: Utilized in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiocarbamoyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[cyclohexyl(methyl)carbamothioyl]-4-methylbenzamide
  • 3-bromo-N-[cyclohexyl(methyl)carbamothioyl]-4-(2-phenylethoxy)benzamide

Uniqueness

N'-(3-bromo-4-methoxybenzoyl)-N-cyclohexyl-N-methylthiourea is unique due to the presence of the methoxy group at the 4-position, which can influence its electronic properties and reactivity. This distinguishes it from similar compounds with different substituents, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C16H21BrN2O2S

Molecular Weight

385.3 g/mol

IUPAC Name

3-bromo-N-[cyclohexyl(methyl)carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C16H21BrN2O2S/c1-19(12-6-4-3-5-7-12)16(22)18-15(20)11-8-9-14(21-2)13(17)10-11/h8-10,12H,3-7H2,1-2H3,(H,18,20,22)

InChI Key

UQXCOWABVRZKBS-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=S)NC(=O)C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CN(C1CCCCC1)C(=S)NC(=O)C2=CC(=C(C=C2)OC)Br

solubility

0.7 [ug/mL]

Origin of Product

United States

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